1-Amino-4-oxocyclohexane-1-carboxylic acid chemical properties
1-Amino-4-oxocyclohexane-1-carboxylic acid chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-Amino-4-oxocyclohexane-1-carboxylic acid , a specialized non-proteinogenic amino acid used as a conformationally constrained scaffold in drug discovery.
A Bifunctional Scaffold for Constrained Peptide Engineering
Executive Summary & Compound Identity
1-Amino-4-oxocyclohexane-1-carboxylic acid (CAS: 285996-77-2) is a cyclic
Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-Amino-4-oxocyclohexane-1-carboxylic acid |
| Common Synonyms | 4-Oxo-1-aminocyclohexanecarboxylic acid; H-Acc(4-oxo)-OH |
| CAS Number | 285996-77-2 (Free acid); 54621-18-0 (Ethylene ketal precursor) |
| Molecular Formula | C |
| Molecular Weight | 157.17 g/mol |
| pKa (Calculated) | |
| Solubility | High in H |
| Structural Class | Achiral (plane of symmetry through C1 and C4), Constrained |
Synthetic Methodology
The industrial and laboratory synthesis of this scaffold relies on the Bucherer-Bergs reaction , utilizing the symmetry of 1,4-cyclohexanedione to avoid regiochemical issues.
Core Synthesis Pathway
The synthesis proceeds through a protected ketal intermediate to prevent premature polymerization or side reactions at the ketone.
Step 1: Mono-Protection
Reactant: 1,4-Cyclohexanedione
Reagent: Ethylene glycol,
Step 2: Bucherer-Bergs Reaction
Reactant: 1,4-Dioxaspiro[4.5]decane-8-one
Reagents: (NH
Step 3: Hydrolysis (Alkaline)
Reagents: Ba(OH)
Step 4: Deprotection (Acidic)
Reagents: 2M HCl or TFA/H
Synthesis & Reactivity Map
The following diagram illustrates the synthesis flow and the downstream reactivity nodes.
Figure 1: Synthetic pathway from 1,4-cyclohexanedione to the target scaffold and downstream derivatization.
Chemical Reactivity & Derivatization
The utility of this molecule lies in its orthogonal reactivity . It possesses three distinct reactive centers:
A. The -Amino Acid Core (C1 Position)
As a disubstituted carbon, the C1 position is sterically crowded (tetrasubstituted).
-
Peptide Coupling: Coupling rates are slower than standard amino acids due to steric hindrance. Use potent coupling reagents like HATU or PyBOP with extended reaction times.
-
Protection:
-
N-Terminus: Fmoc protection is standard. Reaction with Fmoc-OSu in dioxane/water/Na
CO yields Fmoc-1-amino-4-oxocyclohexane-1-carboxylic acid (CAS 285996-74-9). -
C-Terminus: Methyl or tert-butyl esters can be formed, though acid-catalyzed esterification must be carefully monitored to avoid ketalization if the ketone is protected.
-
B. The Ketone Handle (C4 Position)
The C4 ketone is spatially removed from the steric bulk of the C1 amino acid, making it highly accessible for ligation.
-
Oxime/Hydrazone Ligation: Reacts chemoselectively with hydroxylamines (R-O-NH
) or hydrazines at acidic pH (4.5–5.5) to form stable oximes. This is ideal for attaching PEG chains, fluorophores, or drugs to a peptide backbone. -
Reductive Amination: Treatment with primary/secondary amines and a reducing agent (NaBH
CN or STAB) converts the ketone into an amine, allowing the creation of branched cationic peptides. -
Wittig Olefination: Can be used to install alkene linkers, although this is less common in the presence of the free amino acid zwitterion (protection required).
Experimental Protocols
Protocol A: Fmoc-Protection of 1-Amino-4-oxocyclohexane-1-carboxylic acid
For use in Solid Phase Peptide Synthesis (SPPS).
-
Dissolution: Dissolve 1-amino-4-oxocyclohexane-1-carboxylic acid HCl salt (1.0 eq) in 10% aqueous Na
CO (2.5 eq). Ensure pH is ~9.0. -
Addition: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane (volume equal to aqueous phase). Add dropwise to the amino acid solution at 0 °C.
-
Reaction: Stir at 0 °C for 1 h, then warm to Room Temperature (RT) and stir for 12 h.
-
Workup:
-
Dilute with water and wash with Et
O (2x) to remove unreacted Fmoc-OSu and byproducts. -
Acidify the aqueous layer carefully with 1N HCl to pH 2–3 (precipitate forms).
-
Extract with EtOAc (3x).
-
Wash EtOAc layer with brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexane.
Protocol B: Oxime Ligation (Post-Synthetic Modification)
Attaching a payload to a peptide containing the 4-oxo residue.
-
Buffer: Prepare 0.1 M Acetate buffer, pH 4.5.
-
Reaction: Dissolve the peptide (containing the 4-oxocyclohexyl residue) in buffer (1 mM concentration). Add aminooxy-functionalized payload (e.g., Aminooxy-PEG-Biotin) (1.5 eq).
-
Incubation: Agitate at RT for 4–16 h.
-
Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the payload - H
O. -
Purification: HPLC purification is usually required to separate the E/Z oxime isomers if they resolve, though they often co-elute.
Applications in Drug Discovery
Conformational Restriction
Incorporating this amino acid into a peptide sequence restricts the conformational freedom of the backbone (
- -Turns: The cyclohexane ring forces the backbone into a kink, often nucleating turns.
-
Helix Breaking: Depending on the sequence, the steric bulk can disrupt
-helices.
Linkerology & PROTACs
The molecule serves as a 3-way junction :
-
N-terminus connection.
-
C-terminus connection.
-
Ketone connection (Side chain).
This is particularly valuable in PROTAC (Proteolysis Targeting Chimera) design, where the amino acid acts as a linker hub connecting the E3 ligase ligand, the target protein ligand, and a solubility-enhancing group via the ketone.
References
-
Bucherer-Bergs Reaction Mechanism & Scope
- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen.Journal für Praktische Chemie.
-
Ware, E. (1950). The Chemistry of the Hydantoins.Chemical Reviews. Link
-
Synthesis of 1-Amino-4-oxocyclohexanecarboxylic Acid Derivatives
-
Avenoza, A., et al. (1994).[5] Synthesis of γ-hydroxy-α-amino acids...Journal of the Chemical Society, Perkin Transactions 1. (Describes analogous synthesis of hydroxy-derivatives).
-
Patent CN102746269A.Preparation process of 1,4-cyclohexanedione monoethylene acetal.[3][6] (Key intermediate synthesis).
-
-
Peptide Backbone Constraints
-
Toniolo, C., et al. (2001). C(alpha), alpha-disubstituted glycines in peptide design.Biopolymers. Link
-
-
Compound Data Sources
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]



